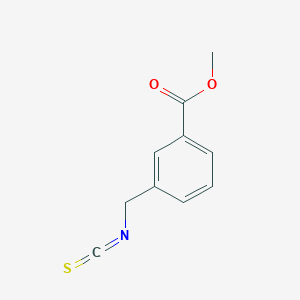

Methyl 3-(isothiocyanatomethyl)benzoate

Descripción general

Descripción

Methyl 3-(isothiocyanatomethyl)benzoate (MITC) is an organic compound with a variety of uses in scientific research. MITC is a naturally occurring compound found in a variety of plants, and is a derivative of benzoic acid. MITC is often used as a reagent for organic synthesis, as an inhibitor for enzyme activity, and as a ligand for various proteins. It has also been used as a starting material for the synthesis of other compounds.

Aplicaciones Científicas De Investigación

Insect Repellent

Specific Scientific Field

Entomology, the study of insects .

Summary of the Application

“Methyl 3-(isothiocyanatomethyl)benzoate” and its analogs have been found to exhibit repellency against the common bed bug, Cimex lectularius .

Methods of Application or Experimental Procedures

The study evaluated Cimex lectularius behavior in the presence of attractive elements—aggregation pheromone or food source (human blood)—and the reported botanical repellent methyl benzoate (MB), several MB analogs, as well as the well-known insect repellent, N, N -diethyl-meta-toluamide (DEET) .

Results or Outcomes

It was found that many benzoate compounds exhibit repellency against bed bugs, with naturally occurring volatile aroma compounds methyl 2-methoxybenzoate (M2MOB) and methyl 3-methoxybenzoate (M3MOB), exhibiting the longest-lasting repellency against both insecticide susceptible and pyrethroid resistant strains of bed bug .

Insecticide

Summary of the Application

“Methyl 3-(isothiocyanatomethyl)benzoate” and its analogs have been found to exhibit potent contact toxicity against the red imported fire ant, Solenopsis invicta .

Methods of Application or Experimental Procedures

The study demonstrated the potent contact toxicity of benzylbenzoate, hexylbenzoate and pentylbenzoate; and fumigation toxicity of methyl-3-methoxybenzoate, methyl-3-methylbenzoate, methylbenzoate, vinylbenzoate, and ethylbenzoate against S. invicta workers .

Results or Outcomes

All these benzoates are nonflammable except methylbenzoate .

Propiedades

IUPAC Name |

methyl 3-(isothiocyanatomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-13-10(12)9-4-2-3-8(5-9)6-11-7-14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIIPQQBLULMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(isothiocyanatomethyl)benzoate | |

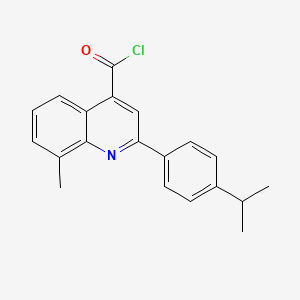

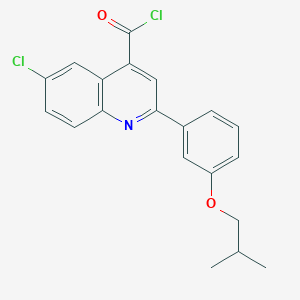

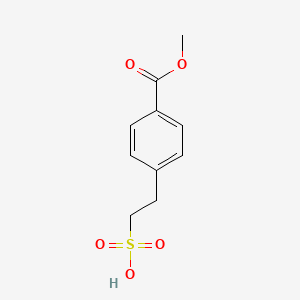

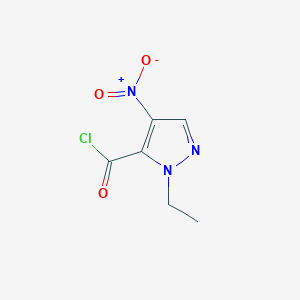

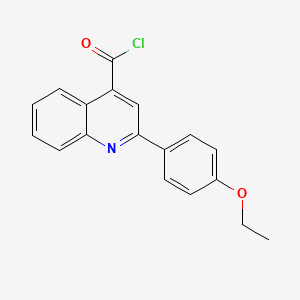

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1393866.png)